molecular formula C23H29NO6 B4924655 Oxalic acid;1-[4-(3-phenoxyphenoxy)butyl]piperidine

Oxalic acid;1-[4-(3-phenoxyphenoxy)butyl]piperidine

Cat. No.: B4924655
M. Wt: 415.5 g/mol
InChI Key: XYGZQVIFIVYURQ-UHFFFAOYSA-N
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Description

Oxalic acid;1-[4-(3-phenoxyphenoxy)butyl]piperidine is a compound that combines the properties of oxalic acid and a piperidine derivative. Oxalic acid is a strong dicarboxylic acid found in many plants and vegetables, while 1-[4-(3-phenoxyphenoxy)butyl]piperidine is a synthetic compound often used in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-phenoxyphenoxy)butyl]piperidine typically involves the reaction of 3-phenoxyphenol with 1,4-dibromobutane to form 4-(3-phenoxyphenoxy)butane. This intermediate is then reacted with piperidine under basic conditions to yield the final product . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-phenoxyphenoxy)butyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines, alcohols, ketones, and carboxylic acids .

Scientific Research Applications

1-[4-(3-phenoxyphenoxy)butyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-phenoxyphenoxy)butyl]piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction pathways that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(3-phenoxyphenoxy)butyl]piperidine oxalate
  • 3-methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine oxalate

Uniqueness

1-[4-(3-phenoxyphenoxy)butyl]piperidine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly useful in research focused on enzyme inhibition and receptor binding .

Properties

IUPAC Name

oxalic acid;1-[4-(3-phenoxyphenoxy)butyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2.C2H2O4/c1-3-10-19(11-4-1)24-21-13-9-12-20(18-21)23-17-8-7-16-22-14-5-2-6-15-22;3-1(4)2(5)6/h1,3-4,9-13,18H,2,5-8,14-17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGZQVIFIVYURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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